Superior α2/α1 Adrenoceptor Selectivity vs. Idazoxan
Efaroxan hydrochloride exhibits a significantly higher selectivity for α2-adrenoceptors over α1-adrenoceptors compared to idazoxan. In isolated tissue assays, efaroxan demonstrated a selectivity ratio (α2/α1) of 724, whereas idazoxan, a commonly used α2-antagonist, had a ratio of only 182 [1]. This 4-fold greater selectivity reduces confounding α1-mediated effects in experimental systems.
| Evidence Dimension | α2/α1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | Selectivity ratio = 724 |
| Comparator Or Baseline | Idazoxan: Selectivity ratio = 182 |
| Quantified Difference | 4.0-fold higher selectivity for efaroxan |
| Conditions | Isolated rat vas deferens (α2) and rat anococcygeus muscle (α1) in vitro |
Why This Matters
Higher selectivity reduces off-target α1-adrenoceptor effects, making efaroxan a cleaner pharmacological tool for dissecting α2-mediated physiology.
- [1] Berridge TL, Doxey JC, Roach AG, Smith CF. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat. Eur J Pharmacol. 1992;213(2):205-212. View Source
